4-Amino-2-ethylbutan-1-ol hydrochloride 4-Amino-2-ethylbutan-1-ol hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18021789
InChI: InChI=1S/C6H15NO.ClH/c1-2-6(5-8)3-4-7;/h6,8H,2-5,7H2,1H3;1H
SMILES:
Molecular Formula: C6H16ClNO
Molecular Weight: 153.65 g/mol

4-Amino-2-ethylbutan-1-ol hydrochloride

CAS No.:

Cat. No.: VC18021789

Molecular Formula: C6H16ClNO

Molecular Weight: 153.65 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-2-ethylbutan-1-ol hydrochloride -

Specification

Molecular Formula C6H16ClNO
Molecular Weight 153.65 g/mol
IUPAC Name 4-amino-2-ethylbutan-1-ol;hydrochloride
Standard InChI InChI=1S/C6H15NO.ClH/c1-2-6(5-8)3-4-7;/h6,8H,2-5,7H2,1H3;1H
Standard InChI Key PCJXTKZTRFKKDA-UHFFFAOYSA-N
Canonical SMILES CCC(CCN)CO.Cl

Introduction

Chemical Identity and Structural Properties

Molecular Composition and Nomenclature

4-Amino-2-ethylbutan-1-ol hydrochloride (IUPAC name: 4-amino-2-ethylbutan-1-ol hydrochloride) is derived from its parent amine, 4-amino-2-ethylbutan-1-ol, through protonation of the amine group with hydrochloric acid. The base compound has the molecular formula C₆H₁₅NO and a molecular weight of 117.19 g/mol . The hydrochloride form adds a stoichiometric equivalent of HCl, resulting in a molecular formula of C₆H₁₅NO·HCl and a calculated molecular weight of 153.65 g/mol.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular Formula (Base)C₆H₁₅NO
Molecular Weight (Base)117.19 g/mol
SMILES (Base)CCC(CCN)CO
InChIKey (Base)QJLVNEWFXGJOOA-UHFFFAOYSA-N

Stereochemical Considerations

Synthesis and Manufacturing

Synthetic Routes

The hydrochloride salt is typically synthesized via acid-base reaction between 4-amino-2-ethylbutan-1-ol and hydrochloric acid. The parent amine can be prepared through reductive amination or nucleophilic substitution strategies.

Reductive Amination of Ketones

A plausible route involves the reductive amination of 2-ethyl-4-oxobutan-1-ol using ammonia and a reducing agent such as sodium cyanoborohydride. This method is analogous to the synthesis of 4-amino-1-butanol derivatives described in pharmaceutical intermediates .

Azide Reduction Pathway

An alternative approach, adapted from the synthesis of 4-amino-2-hydroxymethyl-1-butanol , could involve:

  • Azidation: Reaction of a bromo or tosylate precursor with sodium azide.

  • Hydrolysis: Conversion of the azide to an amine via Staudinger reaction or catalytic hydrogenation.

  • Salt Formation: Treatment with HCl to yield the hydrochloride.

Physicochemical Properties

Thermal Stability and Solubility

While experimental data for the hydrochloride salt are unavailable, predictions can be made based on analogs:

  • Melting Point: Estimated 180–190°C (typical for alkanolamine hydrochlorides).

  • Solubility: High solubility in water and polar solvents due to ionic character; limited solubility in nonpolar solvents.

  • Hygroscopicity: Likely hygroscopic, necessitating anhydrous storage conditions .

Table 2: Predicted Physicochemical Properties

PropertyValue/DescriptionBasis
Water Solubility>100 mg/mL (25°C)Analogous hydrochlorides
LogP (Partition)-1.2 (estimated)Computational modeling
pKa (Amine)~9.5 (protonated form)Structural analogs

Pharmacological and Industrial Applications

Pharmaceutical Intermediates

The compound’s primary application lies in its role as a building block for antiviral and antibacterial agents. For example:

  • Antimycobacterial Agents: Ethambutol analogs bearing hydroxyl and amine groups demonstrate activity against Mycobacterium tuberculosis . The ethyl substituent in 4-amino-2-ethylbutan-1-ol hydrochloride may enhance lipid membrane penetration, potentially improving efficacy.

  • Prodrug Synthesis: Analogous to famciclovir intermediates , this compound could serve as a side chain in nucleoside prodrugs, modifying pharmacokinetic properties.

Industrial Uses

  • CO₂ Capture: Alkanolamine hydrochlorides exhibit increased CO₂ solubility compared to free amines . This property could optimize industrial gas scrubbing processes.

  • Polymer Chemistry: As a monomer, it may contribute to cationic polymers for water treatment or gene delivery systems, leveraging its dual amine and hydroxyl functionalities.

Research Gaps and Future Directions

  • Stereoselective Synthesis: Development of enantioselective routes to explore chirality-activity relationships.

  • Biological Screening: Antimycobacterial and antiviral assays to validate hypothesized activities.

  • Process Optimization: Scalable synthesis methods to support industrial adoption.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator